Quetiapine-d8 Hemifumarate Quetiapine-d8 Hemifumarate An isotope labelled Quetiapine Hemifumarate. Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
Brand Name: Vulcanchem
CAS No.: 1185247-11-3
VCID: VC0196489
InChI:
SMILES:
Molecular Formula: C21H17D8N3O2S
Molecular Weight: 391.51

Quetiapine-d8 Hemifumarate

CAS No.: 1185247-11-3

Cat. No.: VC0196489

Molecular Formula: C21H17D8N3O2S

Molecular Weight: 391.51

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Quetiapine-d8 Hemifumarate - 1185247-11-3

Specification

CAS No. 1185247-11-3
Molecular Formula C21H17D8N3O2S
Molecular Weight 391.51

Introduction

Chemical Structure and Properties

Molecular Identification

Quetiapine-d8 Hemifumarate represents a modified version of quetiapine where eight hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This strategic modification provides distinct mass spectrometric properties while maintaining chemical behavior similar to non-deuterated quetiapine.

Table 1: Chemical Identification Parameters of Quetiapine-d8 Hemifumarate

ParameterValueSource
CAS Numbers1185247-11-3, 1185247-12-4, 1435938-24-1*
Molecular FormulaC21H17D8N3O2S·(C4H4O4)1/2
Molecular Weight449.59 (as hemifumarate)
Purity Standards95% by HPLC; 98% atom D

*Note: Multiple CAS numbers appear in the literature, possibly reflecting variations in salt forms or manufacturing processes.

Structural Characteristics

The deuteration pattern in Quetiapine-d8 Hemifumarate specifically involves the piperazine ring, with deuterium atoms positioned at the 2,2,3,3,5,5,6,6 locations. This strategic deuteration enhances its utility as an internal standard while minimizing isotope effects that could alter analytical behavior.

The IUPAC name for the compound is 2-[2-(4-benzo[b] benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid, reflecting its structural components including the deuterated piperazine ring .

Analytical Applications

Role as Internal Standard

ParameterValue for Quetiapine-d8Value for QuetiapineSource
Precursor-Product Transitionm/z 392.15→258.19m/z 384.10→253.14
Cone Potential50 V44 V
Collision Energy24 eV20 eV

These optimized mass spectrometry parameters enable sensitive and specific detection of both quetiapine and its deuterated analog in complex biological matrices .

Research Methodology

Sample Preparation Techniques

In bioanalytical research, sample preparation typically involves liquid-liquid extraction or solid-phase extraction techniques to isolate quetiapine and the deuterated internal standard from biological matrices. The deuterated internal standard is added to samples at the beginning of the extraction process to account for any losses during sample preparation.

Chromatographic Conditions

A bioequivalence study utilizing Quetiapine-d8 as an internal standard employed the following optimized mass spectrometry conditions:

Table 3: Optimized Mass Spectrometer Operating Parameters

ParameterSettingSource
Ion Source Temperature150°C
Capillary Voltage0.5 kV
Desolvent Gas Flow1,000 L/h
Desolvent Temperature500°C
Ionization ModePositive ESI
Monitoring ModeMRM/Selected Ion

These conditions were established to achieve optimal sensitivity and specificity for both quetiapine and its deuterated internal standard .

Analytical Performance

Research utilizing Quetiapine-d8 as an internal standard has demonstrated excellent analytical performance metrics, as shown in the following data from a bioequivalence study:

Table 4: Analytical Performance Metrics

ParameterValueSource
Matrix Effect99.2%–105.0%
Extraction Recovery103.4%–105.9%
IS Matrix Effect102.8%±2.3%
IS Extraction Recovery103.5%±1.7%
Method Accuracy99.3%–101.1%
Intraday Precision (RSD)<2.8%
Interday Precision (RSD)<2.8%

These metrics demonstrate the high reliability and accuracy of analytical methods employing Quetiapine-d8 as an internal standard .

Pharmacokinetic Studies

Bioequivalence Research

Quetiapine-d8 Hemifumarate plays a crucial role in bioequivalence studies comparing different quetiapine formulations. In one such study, it served as the internal standard for comparing Quesero extended release (Quesero XR) tablets and Seroquel extended release (Seroquel XR) tablets in Chinese healthy volunteers under both fasting and fed conditions .

The study employed a single-center, randomized, open-label, two-period crossover design to evaluate bioequivalence, with 40 participants divided equally between fasting and fed conditions. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with Quetiapine-d8 as the internal standard provided the quantitative data necessary for bioequivalence determination .

Metabolism Studies

Parent Drug Background

Quetiapine Properties

To understand the significance of Quetiapine-d8 Hemifumarate, it is helpful to consider the properties of its parent compound, quetiapine, which is classified as an atypical antipsychotic medication.

Quetiapine functions primarily through antagonism of serotonin (5-HT2) and dopamine (D2) receptors, with IC50 values of 148 and 329 nM, respectively. Unlike some other antipsychotics, it lacks significant affinity for D1 or muscarinic receptors .

ParameterSpecificationSource
Concentration100 μg/mL (as free base)
SolventMethanol
Unit Size1 mL/ampoule
Approximate PriceUS $236.00
Storage Temperature-20°C
Shipping ConditionsCool pack/Blue Ice

Quality Specifications

Commercial Quetiapine-d8 Hemifumarate products typically include certificates of analysis verifying identity and purity, with target HPLC purities generally exceeding 95% and deuterium atom incorporation of approximately 98% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator